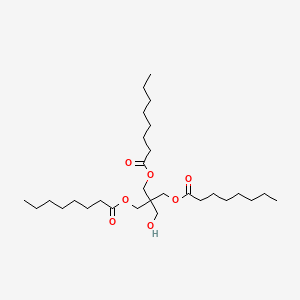![molecular formula C13H14N2O4 B14619134 N-[(1H-Indol-3-yl)acetyl]-L-serine CAS No. 57105-40-5](/img/structure/B14619134.png)
N-[(1H-Indol-3-yl)acetyl]-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1H-Indol-3-yl)acetyl]-L-serine is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids. These compounds contain an alpha amino acid which bears an acyl group at its terminal nitrogen atom. The indole moiety in this compound is a significant heterocyclic system found in many natural products and drugs, playing a crucial role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-3-yl)acetyl]-L-serine typically involves the reaction of indole derivatives with serine. One common method is the palladium-catalyzed Larock indole synthesis, which is used to create the functionalized indole unit. This method involves a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction . Another method includes the Knoevenagel reaction, where indole-3-yl derivatives are acetylated with simple acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1H-Indol-3-yl)acetyl]-L-serine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
N-[(1H-Indol-3-yl)acetyl]-L-serine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes, including cell signaling and metabolism.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[(1H-Indol-3-yl)acetyl]-L-serine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors involved in metabolic pathways, modulating their activity and leading to various biological effects. For instance, it can inhibit certain enzymes, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
N-[(1H-Indol-3-yl)acetyl]glycine: Similar structure but different biological activity.
Melatonin: A neuromodulator with a similar indole structure.
Uniqueness
N-[(1H-Indol-3-yl)acetyl]-L-serine is unique due to its specific combination of the indole moiety with the serine amino acid, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
57105-40-5 |
|---|---|
Formule moléculaire |
C13H14N2O4 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H14N2O4/c16-7-11(13(18)19)15-12(17)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11,14,16H,5,7H2,(H,15,17)(H,18,19)/t11-/m0/s1 |
Clé InChI |
NZVIVACUQIGJMI-NSHDSACASA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CO)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


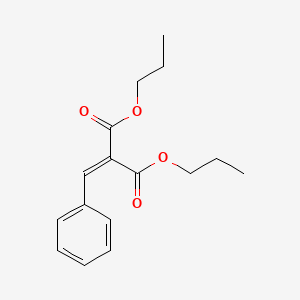
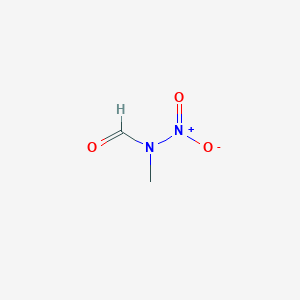

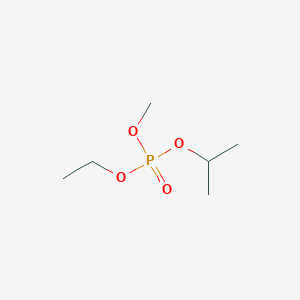
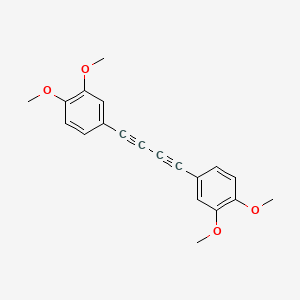
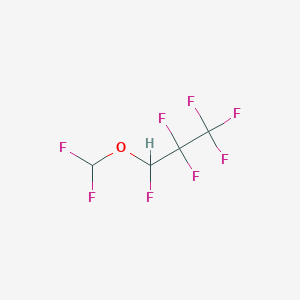
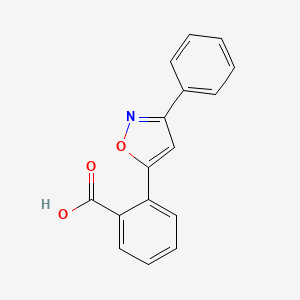
![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl](/img/structure/B14619099.png)
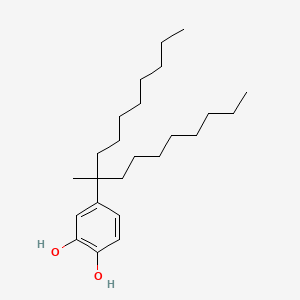

![1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14619119.png)
![Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B14619121.png)
